molecular formula C11H13ClN2O2 B13314837 Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B13314837
M. Wt: 240.68 g/mol
InChI Key: YHCUWUIQZJCNRC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (CID 90489662) is a bicyclic heteroaromatic compound with the molecular formula C₁₇H₁₇ClN₂O₂. Its structure includes a 1,6-naphthyridine core fused with a partially saturated ring, featuring a chlorine substituent at position 2, a methyl group at position 6, and a methyl ester at position 4 . The benzyl group at position 6 enhances steric bulk and lipophilicity, distinguishing it from simpler analogs. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 171.8 Ų) suggest a moderately compact conformation suitable for analytical applications like ion mobility spectrometry .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H13ClN2O2/c1-14-4-3-9-8(6-14)7(11(15)16-2)5-10(12)13-9/h5H,3-4,6H2,1-2H3

InChI Key

YHCUWUIQZJCNRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 2-chloro-5-nitro-nicotinic acid or related substituted pyridine derivatives.
  • The acid is converted into an acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of catalytic dimethylformamide (DMF) in chlorinated solvents (e.g., chloroform or dichloromethane) under reflux conditions.

Formation of Acrylate Ester Intermediate

  • The acid chloride intermediate is reacted with a lower alkyl alcohol (e.g., methanol or ethanol) or alkyl chloroformate to form an acrylate ester.
  • This step is typically carried out in the presence of a non-nucleophilic base such as triethylamine or 4-dimethylaminopyridine (DMAP) in polar aprotic solvents like dichloromethane , tetrahydrofuran (THF) , or acetonitrile .

Cyclization to the Tetrahydro-1,6-naphthyridine Core

  • The acrylate ester undergoes an intramolecular cyclization step, often performed in situ, to form the 1,6-naphthyridine ring system.
  • This cyclization can be facilitated by heating or using specific catalysts depending on the substituents.

Reduction of Nitro Group (If Present)

Hydrolysis and Esterification

  • Hydrolysis of ester or amide groups is conducted in aqueous alkaline conditions, typically using NaOH in ethanol/water mixtures at 50–90 °C.
  • After hydrolysis, neutralization with a suitable acid (e.g., citric acid ) precipitates the product.
  • The methyl ester can be formed or purified by recrystallization or chromatography.

Final Functionalization and Purification

  • The final compound, methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, can be purified by:
    • Recrystallization from suitable solvents.
    • Column chromatography if necessary.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS).

Typical Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Notes
Acid chloride formation Thionyl chloride or oxalyl chloride + catalytic DMF Chloroform, DCM Reflux (60–70 °C) Control to avoid chlorination at 4-oxo
Acrylate ester formation Alkyl chloroformate + TEA or DMAP DCM, THF, CH3CN 0–25 °C Non-nucleophilic base required
Cyclization Heating or catalytic conditions Depends on substrate Ambient to reflux In situ cyclization
Nitro reduction Fe + HCl or sodium dithionite or Pd/C hydrogenation Aqueous acidic medium 40–60 °C Converts nitro to amino
Hydrolysis NaOH in ethanol/water Ethanol/water 50–90 °C Neutralize with citric acid
Purification Recrystallization or chromatography Various solvents Ambient TLC monitoring

Research and Industrial Scale Considerations

  • The described methods have been demonstrated to be scalable to kilogram quantities with good to high yields and reagent safety.
  • Industrial synthesis may employ continuous flow reactors and automated systems to optimize reaction times and purity.
  • The process avoids harsh conditions that lead to undesirable by-products, especially careful control during chlorination to prevent side reactions at sensitive positions.

Analytical and Characterization Data

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,6-Naphthyridine Derivatives
Compound Name Molecular Formula Key Substituents Predicted CCS ([M+H]⁺, Ų) Key Properties/Applications Reference
Target Compound (CID 90489662) C₁₇H₁₇ClN₂O₂ 2-Cl, 6-Me, 4-COOMe, 6-benzyl 171.8 High lipophilicity, potential drug intermediate
Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (QM-9718) C₁₇H₁₇ClN₂O₂ 4-Cl, 3-COOMe, 7-benzyl N/A Structural isomerism (1,7 vs. 1,6 core); altered reactivity
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile C₁₀H₁₀ClN₃ 2-Cl, 6-Me, 3-CN 144.3 Smaller CCS due to cyano group; increased polarity
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₀H₁₂N₂O₃ 4-OH, 3-COOMe N/A Hydroxy group enables hydrogen bonding; lower molecular weight

Key Observations :

  • Functional Groups: The cyano group in the carbonitrile analog (C₁₀H₁₀ClN₃) reduces steric bulk compared to the ester in the target compound, as reflected in lower CCS values (144.3 vs. 171.8 Ų) .
  • Benzyl vs.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, and what key intermediates are involved?

  • Methodology : Synthesis often involves multi-step routes, including condensation of precursors like 1-methylpiperidin-4-one with reagents such as malononitrile and carbon disulfide. Cyclization and subsequent functionalization (e.g., methylation, chlorination) are critical. For example, methylation of intermediates using Ag₂O and MeI has been reported, though yields may vary depending on reaction conditions .
  • Key Intermediates : Thiopyrano derivatives and decarboxylated products (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one) are common precursors .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. X-ray crystallography may resolve complex fused-ring systems. Mass spectrometry (HRMS) validates molecular weight. For example, methyl carboxylate groups exhibit distinct IR carbonyl stretches (~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility is typically assessed in DMSO, methanol, or aqueous buffers (pH 4–9). Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure should be conducted. HPLC monitoring over 24–72 hours can detect degradation .

Advanced Research Questions

Q. How can reaction yields for critical steps (e.g., chlorination or methylation) be optimized, and what factors introduce variability?

  • Methodology : Optimize temperature (e.g., 250°C for decarboxylation ), solvent polarity, and catalyst load (e.g., Ag₂O for methylation ). Contamination by moisture or oxygen often reduces yields. DOE (Design of Experiments) approaches can identify interactions between variables .

Q. How do researchers resolve contradictions in reported synthetic pathways or biological activity data?

  • Methodology : Cross-validate protocols using independent techniques (e.g., comparing decarboxylation under neat vs. solvent conditions ). For biological studies, replicate assays in multiple cell lines or with orthogonal detection methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for functionalizing the carboxylate group to enhance bioactivity?

  • Methodology : Ester hydrolysis (e.g., NaOH/EtOH) followed by amide coupling (EDC/HOBt) or reduction (LiAlH₄) to alcohols. For example, hydrogenolysis with Raney Ni can modify substituents while preserving the naphthyridine core .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., kinases). MD simulations assess binding stability. QSAR models correlate substituent effects (e.g., chloro vs. methoxy) with activity .

Q. What are the challenges in analyzing stereochemical outcomes during synthesis, and how are they addressed?

  • Methodology : Chiral HPLC or SFC separates enantiomers. NOESY NMR detects spatial proximity of substituents. Note: Limited stereochemical data exist for this compound, but related tetrahydro-naphthyridines show axial chirality in fused-ring systems .

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